2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
Description
2-(1-(4-Fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a pyrazolo-pyridazine derivative characterized by a fused bicyclic core structure. Key features include:
- Substituents: A 4-fluorophenyl group at position 1, contributing electron-withdrawing properties and influencing receptor binding. A methyl group at position 4, enhancing steric stability. An N-propylacetamide side chain at position 2, modulating solubility and bioavailability.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-3-8-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-12(18)5-7-13/h4-7,9H,3,8,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCBYSYLGKWPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide includes a pyrazolo[3,4-d]pyridazine core and a propylacetamide moiety. The presence of the fluorophenyl group is significant, as it can enhance the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FN₅O₃ |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 946203-90-3 |
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures show cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells.
Table 1 summarizes the cytotoxic effects of related compounds:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Pyrazolo[3,4-d]pyridazine derivative A | MCF-7 | 0.39 |
| Pyrazolo[3,4-d]pyridazine derivative B | HCT116 | 0.46 |
| Pyrazolo[3,4-d]pyridazine derivative C | A549 | 0.01 |
These findings suggest that modifications to the pyrazolo[3,4-d]pyridazine core can enhance anticancer activity.
The mechanism by which 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide exerts its biological effects is likely multifaceted:
- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that similar compounds induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at various phases, contributing to their anticancer efficacy.
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's biological activity:
- Study on Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 and HCT116 cell lines, revealing an IC₅₀ value of 0.39 µM against MCF-7 cells. This indicates potent anticancer activity compared to standard treatments like doxorubicin .
- Inflammatory Response Modulation : Another research effort explored its anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro. The findings suggest a potential role in treating inflammatory diseases .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells.
| Compound | Target Cell Line | Activity |
|---|---|---|
| 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide | MCF-7 | Induces apoptosis |
| 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide | K562 | Inhibits proliferation |
These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.
Anti-inflammatory Properties
The acetamide functional group in this compound may also confer anti-inflammatory properties. Research has shown that similar pyrazolo compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against MCF-7 cells, demonstrating that it significantly reduces cell viability through apoptosis induction. The study utilized both in vitro assays and molecular docking studies to support its findings.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related compounds. It was found that certain derivatives could inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a pathway through which the compound could exert its effects.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
*Calculated based on structural data.
Key Observations :
- Position 4 Substitution: Methyl (target) vs. isopropyl (compounds ).
- Acetamide Side Chain : N-propyl (target) vs. benzyl ester or N-aryl groups . Propyl chains balance lipophilicity and metabolic stability, while aryl acetamides (e.g., 3-acetamidophenyl ) introduce hydrogen-bonding capacity.
- Aromatic Substitutions : 4-Fluorophenyl (target) vs. o-tolyl . Fluorine’s electronegativity may enhance binding affinity in polar active sites compared to methyl-substituted aromatics.
Analogs with Pyrazolo[3,4-b]pyridine Cores
Table 2: Comparison with Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- Core Differences : Pyrazolo[3,4-d]pyridazine (target) has an additional nitrogen atom compared to pyrazolo[3,4-b]pyridine, altering electron distribution and hydrogen-bonding capacity.
- Biological Implications : Nitrophenyl (4h ) and chlorophenyl (4f ) substituents may enhance cytotoxicity but reduce selectivity due to reactive metabolite formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
